(1-Pyrazin-2-yl-ethylamino)-acetic acid is a chemical compound that has garnered interest in various scientific fields due to its potential applications. This compound is classified as an amino acid derivative, specifically featuring a pyrazine ring structure, which is known for its biological activity. The compound's unique structure allows it to interact with biological systems in ways that could be beneficial for medicinal chemistry and drug development.
The compound is derived from pyrazine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The classification of (1-Pyrazin-2-yl-ethylamino)-acetic acid falls under the category of organic compounds, specifically within the realm of heterocyclic compounds due to the presence of the pyrazine ring. Its classification as an amino acid derivative places it among compounds that are integral to biological systems.
The synthesis of (1-Pyrazin-2-yl-ethylamino)-acetic acid typically involves several key steps:
The synthesis often requires careful temperature control and monitoring using techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the completion of reactions and purity of the final product. Reaction conditions such as solvent choice (e.g., methanol, dioxane) and temperature (typically between 10 °C and 70 °C) are critical for optimizing yields .
(1-Pyrazin-2-yl-ethylamino)-acetic acid features a pyrazine ring substituted with an ethylamino group and an acetic acid functional group. Its structural formula can be represented as follows:
The molecular weight of (1-Pyrazin-2-yl-ethylamino)-acetic acid is approximately 196.22 g/mol. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and confirm its identity.
(1-Pyrazin-2-yl-ethylamino)-acetic acid participates in various chemical reactions typical for amino acids and derivatives:
The reaction conditions often involve solvents like dimethylformamide (DMF) or dichloromethane, with catalysts such as triethylamine facilitating the reaction processes. Monitoring via Thin Layer Chromatography (TLC) ensures that reactions proceed to completion.
The mechanism of action for (1-Pyrazin-2-yl-ethylamino)-acetic acid primarily revolves around its interaction with biological targets:
Studies indicate that compounds similar to (1-Pyrazin-2-yl-ethylamino)-acetic acid exhibit significant activity against cancer cell lines, suggesting a potential mechanism involving apoptosis induction or cell cycle arrest.
(1-Pyrazin-2-yl-ethylamino)-acetic acid has several promising applications in scientific research:
Pyrazine (1,4-diazine) constitutes a privileged heterocyclic scaffold in medicinal chemistry due to its electron-deficient aromatic character, hydrogen-bond accepting capability, and metabolic stability. This six-membered ring with para-positioned nitrogen atoms offers versatile synthetic manipulation at carbon atoms while serving as a bioisostere for pyridine, pyridazine, and pyrimidine rings. Clinically, pyrazine derivatives demonstrate remarkable therapeutic diversity, as evidenced by four agents on the WHO Essential Medicines List: the antitubercular pyrazinamide, the proteasome inhibitor bortezomib (multiple myeloma therapy), the antiviral paritaprevir (HCV treatment), and the diuretic amiloride [6].
The pharmacological significance of pyrazine derivatives extends beyond these clinical agents to include several investigational compounds with promising biological profiles. Favipiravir, a pyrazine carboxamide derivative, functions as a potent RNA-dependent RNA polymerase inhibitor with broad-spectrum antiviral activity against influenza, Ebola, and SARS-CoV-2 [6]. Similarly, the hypnotic agent eszopiclone (a pyrrolopyrazine derivative) modulates GABAₐ receptors for insomnia management [6]. Recent innovations in tuberculosis chemotherapy have yielded pyrazine derivatives exhibiting sub-micromolar potency (MIC: 1.59-1.78 μg/mL) against Mycobacterium tuberculosis H37Rv through molecular hybridization approaches incorporating pyridine/pyrimidine and trifluoromethyl pharmacophores [3].
Table 1: Clinically Significant Pyrazine-Based Pharmaceuticals
Compound | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
Pyrazinamide | Antitubercular | Membrane transport/FA synthase | Pyrazine carboxamide |
Bortezomib | Antineoplastic | 26S proteasome | Pyrazinoyl-phenylalanine-boronate |
Favipiravir | Antiviral | RNA-dependent RNA polymerase | Pyrazine carboxamide |
Eszopiclone | Sedative-hypnotic | GABAₐ receptor | Pyrrolopyrazine-dione |
Cephalostatin 1 | Anticancer (investigational) | GRP78/OSBP (proposed) | Bis-steroidal pyrazine (GI₅₀=1.8 nM) |
The structural versatility of the pyrazine nucleus enables diverse synthetic strategies, including nucleophilic substitution, metal-catalyzed cross-coupling, and reductive amination, facilitating rational drug design. This adaptability allows medicinal chemists to fine-tune physicochemical properties such as log P, pKa, and hydrogen-bonding capacity while maintaining target affinity. Pyrazine-containing compounds frequently exhibit favorable ADME profiles, including oral bioavailability and CNS penetration, attributed to their balanced lipophilicity and molecular weight distribution. The electron-deficient nature of the ring enhances π-stacking interactions with aromatic residues in enzyme binding sites, while the nitrogen atoms serve as hydrogen bond acceptors for targeted molecular recognition events. These properties collectively establish pyrazine as a cornerstone heterocycle in modern drug discovery, particularly for infectious diseases and oncology applications [3] [6].
The ethylamino-acetic acid moiety represents a structurally flexible zwitterionic pharmacophore that confers distinctive molecular recognition properties to bioactive compounds. This functional group combines the hydrogen-bonding capabilities of both amino and carboxylic acid groups with the hydrophobic character of the ethyl spacer, enabling diverse binding interactions with biological targets. The conformational flexibility imparted by the ethylamino chain allows bioactive molecules to adapt to enzyme binding pockets, while the amino group serves as a cation-forming center at physiological pH, facilitating electrostatic interactions with anionic residues on target proteins.
Structurally related ethylamino acetic acid derivatives demonstrate significant biological activities through targeted molecular interactions. The compound 2-(ethylamino)-2-oxoacetic acid (J9X) exhibits selective inhibition of human lactate dehydrogenase C (LDHC4), showing approximately 10-fold selectivity over LDHA and LDHB isoforms [7]. This inhibition is structurally elucidated through X-ray crystallography (PDB ID: 7EPM), revealing that the ethylamino-acetic acid moiety coordinates with the NAD+ cofactor in the LDHC active site while inducing distinct loop conformations compared to other LDH isoforms [7]. Such selectivity is pharmacologically significant given LDHC's role in tumor metabolism and its overexpression in lung cancer tissues, positioning ethylamino-acetic acid derivatives as promising starting points for anticancer drug development.
Table 2: Biological Significance of Ethylamino Acetic Acid Derivatives
Compound | Biological Target | Activity/Selectivity | Therapeutic Implication |
---|---|---|---|
2-(Ethylamino)-2-oxoacetic acid | LDHC4 | 10-fold selectivity over LDHA/LDHB | Anticancer (targeting Warburg effect) |
(1-Phenyl-ethylamino)-acetic acid hydrazide | Unknown | Antibacterial/antifungal (predicted) | Antimicrobial development |
N-Ethylglycine derivatives | GABA transporters | Modulation of neurotransmitter uptake | Neurological disorders |
The ethylamino-acetic acid group frequently serves as a bioisostere for amino acids, particularly glycine derivatives, enabling integration into peptide-mimetic compounds without introducing stereochemical complexity. This characteristic facilitates the development of metabolically stable analogs of endogenous substrates while maintaining target affinity. The protonatable nitrogen and ionizable carboxylic acid create a permanent zwitterion at physiological pH, enhancing solubility but potentially limiting membrane permeability—a consideration that requires strategic molecular design through prodrug approaches or structural modifications. The moiety's versatility is further demonstrated in its incorporation into complex structures such as 2-(((1-acetylpyrrolidin-2-yl)methyl)(ethyl)amino)acetic acid (CAS: 1353984-63-0), where it contributes to the molecule's overall conformational flexibility and hydrogen-bonding capacity [2]. This structural feature remains an active area of exploration in medicinal chemistry for targeting enzymes involved in amino acid metabolism, neurotransmitter systems, and energy homeostasis pathways.
The strategic integration of pyrazine heterocycles with amino acid functionalities represents an evolutionary milestone in rational drug design, emerging from the convergence of two distinct pharmacological lineages. The historical trajectory began with first-generation pyrazine drugs like pyrazinamide, introduced in the 1950s as a cornerstone antitubercular agent that shortened treatment duration from 12 to 6 months [3] [6]. This simple pyrazine carboxamide demonstrated the therapeutic potential of the heterocycle but lacked structural complexity. Parallel developments in amino acid-based therapeutics highlighted the biological relevance of glycine derivatives and their analogs in neurotransmission, metabolism, and enzyme inhibition.
The conceptual shift toward hybrid architectures gained momentum in the 1990s-2000s with advances in structure-based drug design and an improved understanding of pharmacophore complementarity. This period witnessed the emergence of rationally designed molecules such as bortezomib (approved in 2003), which strategically combined a pyrazine carbonyl with phenylalanine boronate to target the proteasome [6]. The discovery of exceptionally potent natural products like cephalostatin 1 and ritterazine B (bis-steroidal pyrazines with sub-nanomolar anticancer activity) further stimulated interest in pyrazine hybridization strategies [6]. These natural products, though synthetically challenging, validated the pyrazine nucleus as a versatile scaffold for tethering complex pharmacophoric elements.
(1-Pyrazin-2-yl-ethylamino)-acetic acid exemplifies this design philosophy through its integration of a hydrogen-bond accepting pyrazine with a zwitterionic glycine derivative, creating a multifunctional scaffold capable of diverse target engagements. Synthetic access to such compounds typically involves reductive amination strategies between 2-acetylpyrazine and glycine derivatives, or nucleophilic displacement of pyrazine halides with ethylenediamine equivalents followed by carboxylic acid functionalization [3] [8]. The discontinued commercial availability of this specific compound (as noted by chemical suppliers for 500mg quantities) reflects both the synthetic challenges and the underexplored therapeutic potential of this chemotype [8]. Current research continues to explore structural analogs, including hydrazide variants like (1-Phenyl-ethylamino)-acetic acid hydrazide (CAS: 56720-93-5), which extend the SAR landscape around this pharmacophore [4].
Table 3: Structural Properties of (1-Pyrazin-2-yl-ethylamino)-acetic Acid
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₈H₁₁N₃O₂ | [1] [5] |
Molar Mass | 181.19 g/mol | [1] [8] |
Canonical SMILES | CC(NCC(O)=O)C1=NC=CN=C1 | [5] |
InChIKey | IXBCWYQXQSISRJ-UHFFFAOYNA-N | [8] |
Hydrogen Bond Donors | 2 (amino and carboxylic acid) | Calculated |
Hydrogen Bond Acceptors | 4 (pyrazine N, carbonyl O, carboxylic O) | Calculated |
Rotatable Bonds | 4 | Calculated |
Topological Polar Surface Area | 70.5 Ų | Calculated |
The evolution of pyrazine-amino acid hybrids reflects a broader paradigm shift in medicinal chemistry toward multifunctional pharmacophores that simultaneously address multiple biological targets or enhance binding specificity through cooperative interactions. Modern synthetic methodologies, including catalytic transformations conducted under demanding conditions (e.g., 4N HCl at 150°C in sealed tubes) [3], continue to expand access to these complex architectures. Future development will likely focus on optimizing the pharmacokinetic profile of these zwitterionic compounds while leveraging structural biology insights (such as the LDHC4 complex with ethylamino acetic acid derivatives) [7] to refine target selectivity for specific therapeutic applications in oncology, infectious diseases, and metabolic disorders.
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0